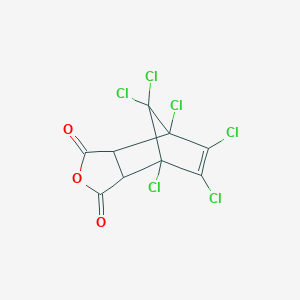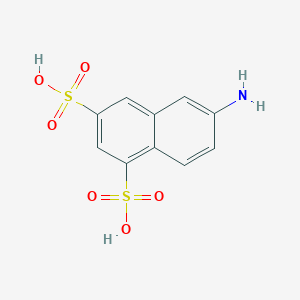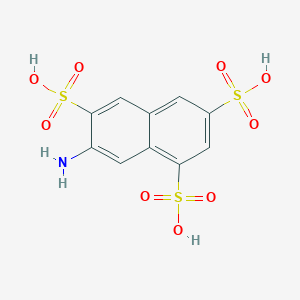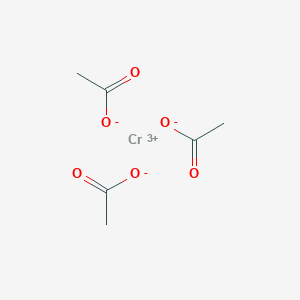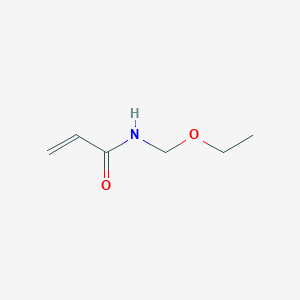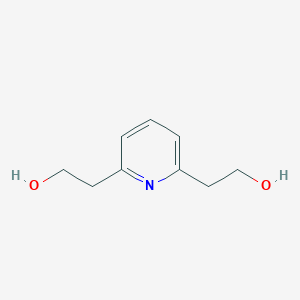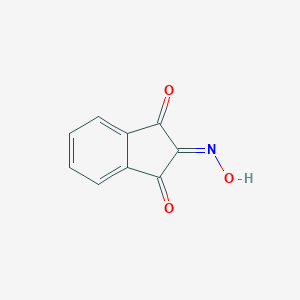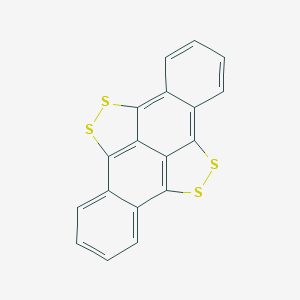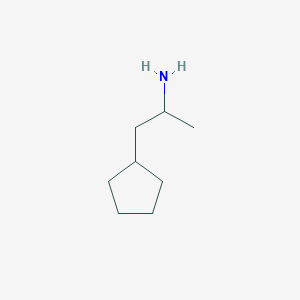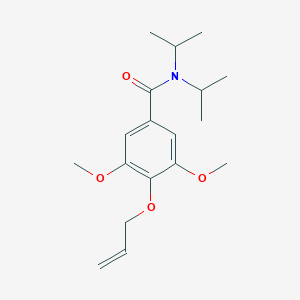
乙酸镁
概述
描述
乙酸镁是一种化学化合物,是乙酸的镁盐。它通常以其四水合物形式存在,化学式为( \text{Mg(CH}3\text{COO)}_2 \cdot 4\text{H}_2\text{O} )。该化合物呈白色潮解性晶体,易溶于水。 乙酸镁因其特性和反应性而被用于各种科学和工业应用 {_svg_1} .
科学研究应用
乙酸镁在科学研究中具有广泛的应用:
化学: 它在各种化学反应和实验中用作镁离子的来源。
生物学: 乙酸镁用于分子生物学应用,例如体外转录RNA的批处理和转录因子:DNA复合物和蛋白质的结晶。
医学: 它被用作全静脉营养 (TPN) 治疗中的电解质补充剂,以及用于预防便秘的泻药。
5. 作用机理
乙酸镁通过其释放的镁离子发挥作用。这些离子在稳定腺苷酸环化酶复合物、增强其催化作用和促进环腺苷酸 (cAMP) 的产生中起着至关重要的作用。镁离子也是许多酶促反应(包括蛋白质合成和ATP生成)的必需辅因子。 它们参与腺苷酸环化酶途径和酪氨酸激酶信号通路,调节葡萄糖代谢并维持正常的细胞功能 .
作用机制
Target of Action
Magnesium acetate primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 in humans . This protein plays a crucial role in establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are necessary for osmoregulation, nerve impulse transmission, and muscle contraction .
Mode of Action
It is known that magnesium ions can electrostatically stabilize the adenylyl cyclase complex, enhancing its catalytic actions and production of camp . This interaction can lead to various downstream effects, influencing numerous cellular processes .
Biochemical Pathways
Magnesium is a key player in numerous metabolic processes, acting as a cofactor in over 300 enzymatic reactions . It is involved in protein synthesis, energy production, and DNA stability . Magnesium ions are essential for ATPase function, phosphorylation events, and glycolytic enzymes . They also act as a co-factor for enzymes important for macromolecule synthesis, such as DNA/RNA polymerases and tRNA synthetases .
Pharmacokinetics
It is known that magnesium homeostasis is regulated through absorption in the intestine and reabsorption in the kidneys . Roughly 30% of ingested magnesium is absorbed by the intestine, although the extent of absorption depends on the body’s magnesium status . The kidneys reabsorb about 95% of the filtered magnesium
Result of Action
The action of magnesium acetate can result in various molecular and cellular effects. As a cofactor in many enzymatic reactions, magnesium is essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular magnesium concentrations can result in delayed cell growth and metabolic defects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium acetate. For example, it is used as a snow melting agent due to its low corrosion and concrete-safe properties . Its environmental friendliness and full biodegradability make it an appealing choice for those looking to minimize the ecological impact of ice-melting agents . Furthermore, the action of magnesium acetate can be influenced by temperature, as it decomposes around 380-400 °C .
生化分析
Biochemical Properties
Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium acetate, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.
Cellular Effects
The effects of magnesium acetate on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, magnesium acetate can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, magnesium acetate exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, magnesium acetate, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .
Metabolic Pathways
Magnesium acetate, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .
Transport and Distribution
The transport and distribution of magnesium acetate within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of magnesium acetate, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .
准备方法
乙酸镁可以通过多种方法合成:
与氢氧化镁反应: 氢氧化镁与乙酸反应生成乙酸镁和水[ 2\text{CH}3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
与碳酸镁反应: 碳酸镁与乙酸反应生成乙酸镁、二氧化碳和水[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
与金属镁反应: 金属镁与溶解在干燥苯中的乙酸反应,生成乙酸镁和氢气[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] 这些方法通常在实验室和工业环境中使用 {_svg_3}
化学反应分析
乙酸镁会发生各种化学反应:
分解: 加热时,乙酸镁会分解成氧化镁和乙酸。
与强酸反应: 乙酸镁与强酸反应生成镁盐和乙酸。
与碱反应: 它与碱反应生成氢氧化镁和乙酸盐。
这些反应中常用的试剂和条件包括乙酸、盐酸等强酸以及氢氧化钠等碱。 这些反应的主要产物是氧化镁、镁盐和乙酸 .
相似化合物的比较
乙酸镁可以与其他镁盐进行比较,例如:
氯化镁: 用作除冰剂,以及生产镁金属。
硫酸镁:
氧化镁: 用作耐火材料,以及生产镁金属。
乙酸镁因其在水中的高溶解度及其在分子生物学和除冰剂中的特定应用而独一无二。 与其他除冰剂(如岩盐)相比,它对混凝土和金属结构的腐蚀性更低 .
属性
| { "Design of Synthesis Pathway": "The synthesis of Magnesium acetate can be achieved through a simple reaction between Magnesium hydroxide and Acetic acid.", "Starting Materials": [ "Magnesium hydroxide", "Acetic acid", "Distilled water" ], "Reaction": [ "Step 1: Dissolve Magnesium hydroxide in distilled water to form a clear solution.", "Step 2: Slowly add Acetic acid to the Magnesium hydroxide solution while stirring continuously.", "Step 3: Continue stirring the mixture for 30 minutes to ensure complete reaction.", "Step 4: Filter the mixture to obtain the solid Magnesium acetate product.", "Step 5: Wash the solid product with distilled water to remove any impurities.", "Step 6: Dry the Magnesium acetate product in an oven at 100°C until a constant weight is achieved." ] } | |
CAS 编号 |
142-72-3 |
分子式 |
C2H4MgO2 |
分子量 |
84.36 g/mol |
IUPAC 名称 |
magnesium;diacetate |
InChI |
InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
QOBLJVUECBDJGF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Mg+2] |
规范 SMILES |
CC(=O)O.[Mg] |
| 142-72-3 | |
物理描述 |
Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |
同义词 |
magnesium acetate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?
A1: Magnesium acetate tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []
Q2: What is known about the crystal structure of magnesium acetate tetrahydrate?
A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []
Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from magnesium acetate?
A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []
Q4: Can magnesium acetate enhance the hydration of MgO compared to water?
A4: Yes, magnesium acetate demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []
Q5: How does the concentration of magnesium acetate affect the hydration of MgO?
A5: Increasing the concentration of magnesium acetate positively correlates with the degree of MgO hydration. []
Q6: What are the thermal decomposition steps of magnesium acetate in a nitrogen atmosphere?
A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous magnesium acetate, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []
Q7: How does magnesium acetate function as a road deicer?
A7: Magnesium acetate acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []
Q8: What are the environmental advantages of using magnesium acetate as a road deicer compared to traditional chloride-based deicers?
A8: Magnesium acetate is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]
Q9: Can calcium magnesium acetate be used to control emissions from fossil fuel combustion?
A9: Yes, research suggests that calcium magnesium acetate can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []
Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?
A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []
Q11: How does magnesium acetate contribute to the development of self-healing cementitious composites?
A11: When incorporated into cementitious composites, magnesium acetate serves as an organic mineral precursor compound for bacteria. These bacteria metabolize magnesium acetate, inducing the precipitation of calcite, which aids in crack healing. []
Q12: Does magnesium acetate exhibit protective effects against myocardial ischemia-reperfusion injury?
A12: Research indicates that magnesium acetate has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]
Q13: How does magnesium acetate interact with Escherichia coli primase, and what are the implications?
A13: Magnesium acetate induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []
Q14: Can magnesium acetate influence the expression of aquaporin-3 in human skin cells?
A14: Studies show that magnesium acetate can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []
Q15: How is magnesium acetate used in the synthesis of mesoporous carbon?
A15: Magnesium acetate can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of magnesium acetate contributes to the formation of the porous structure. []
Q16: What is the role of magnesium acetate in biopolymer electrolytes?
A16: Magnesium acetate is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []
Q17: Can magnesium acetate impact the solution behavior of amino acids?
A17: Yes, the presence of magnesium acetate can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between magnesium acetate and amino acid molecules, potentially affecting their hydration and conformation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

